

ICI 200355: A Potent Tool for Investigating Proteinase-Antiproteinase Imbalance

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Compound of Interest

Compound Name: Ici 200355

Cat. No.: B1674269

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The delicate balance between proteinases and their endogenous inhibitors is crucial for maintaining tissue homeostasis. An imbalance, particularly an excess of proteinase activity, is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][2][3] Human neutrophil elastase (HNE), a powerful serine proteinase released by activated neutrophils, is a key player in the breakdown of extracellular matrix components, leading to tissue damage.[1][3] **ICI 200355** is a potent, selective, and competitive inhibitor of HNE, making it an invaluable tool for studying the role of this enzyme in the proteinase-antiproteinase imbalance and for evaluating the therapeutic potential of HNE inhibition.

Mechanism of Action

ICI 200355 is a synthetic peptide-like inhibitor that specifically targets the active site of HNE. It acts as a competitive inhibitor, meaning it binds to the enzyme's active site, preventing the substrate from binding and thus blocking its proteolytic activity. This targeted inhibition allows researchers to dissect the specific contributions of HNE in complex biological systems, both in vitro and in vivo.

Applications

ICI 200355 serves as a critical research tool in several key areas:

- **Elucidating the role of HNE in disease pathogenesis:** By inhibiting HNE activity, researchers can investigate its specific contribution to tissue destruction and inflammation in various disease models.
- **Validating HNE as a therapeutic target:** The efficacy of **ICI 200355** in preclinical models provides strong evidence for the therapeutic potential of HNE inhibitors.
- **Screening and development of novel HNE inhibitors:** **ICI 200355** can be used as a reference compound to benchmark the potency and selectivity of new chemical entities.

Data Presentation

Table 1: Inhibitory Potency and Selectivity of **ICI 200355**

Enzyme	Source	Ki (nM)	Selectivity vs. HNE
Human Neutrophil Elastase (HNE)	Human Neutrophils	0.5	-
Porcine Pancreatic Elastase	Porcine Pancreas	75	150-fold
Chymotrypsin	Bovine Pancreas	>180,000	>360,000-fold
Trypsin	Bovine Pancreas	>180,000	>360,000-fold
Thrombin	Human	>180,000	>360,000-fold
Kallikrein	Porcine Plasma	>180,000	>360,000-fold

Data compiled from published studies.

Experimental Protocols

In Vitro Assays

1. Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol is designed to determine the inhibitory potency (K_i) of compounds like **ICI 200355** against HNE.

Materials:

- Purified Human Neutrophil Elastase
- Fluorogenic HNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)
- Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)
- **ICI 200355** or other test inhibitors
- 96-well black microplate
- Fluorometric plate reader

Procedure:

- Prepare a stock solution of **ICI 200355** in DMSO.
- Serially dilute the inhibitor in Assay Buffer to achieve a range of concentrations.
- Add 25 μ L of the diluted inhibitor or vehicle control (Assay Buffer with DMSO) to the wells of the microplate.
- Add 50 μ L of HNE solution (at a final concentration of ~ 0.5 nM) to each well.
- Incubate for 15 minutes at 37°C.
- Initiate the reaction by adding 25 μ L of the HNE substrate (at a final concentration equal to its K_m value).
- Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C (Excitation: 380 nm, Emission: 460 nm).
- Calculate the initial reaction velocities (V) from the linear portion of the kinetic curves.

- Determine the K_i value using the Cheng-Prusoff equation for competitive inhibition.

2. Inhibition of HNE-Induced Tracheal Submucosal Gland Secretion

This assay assesses the ability of **ICI 200355** to block the secretagogue effects of HNE on airway glands.

Materials:

- Tracheal tissue from a suitable animal model (e.g., ferret, dog, or swine)
- Krebs-Henseleit buffer
- Human Neutrophil Elastase (HNE)
- **ICI 200355**
- Radiolabeled macromolecule precursor (e.g., ^{35}S -sulfate)
- Scintillation counter

Procedure:

- Isolate tracheal tissue and mount it in an Ussing chamber.
- Pre-label the tissue with ^{35}S -sulfate to label macromolecules.
- Wash the tissue to remove unincorporated radioactivity.
- Pre-incubate the tissue with various concentrations of **ICI 200355** or vehicle control for 30 minutes.
- Stimulate secretion by adding HNE (e.g., 10^{-5} M) to the submucosal side.
- Collect samples from the luminal side at timed intervals.
- Measure the amount of radiolabeled macromolecules in the collected samples using a scintillation counter.

- Express the results as the percentage of inhibition of HNE-stimulated secretion.

In Vivo Models

1. HNE-Induced Acute Lung Injury in Hamsters

This model evaluates the in vivo efficacy of **ICI 200355** in preventing HNE-mediated lung damage.

Materials:

- Male Syrian hamsters
- Human Neutrophil Elastase (HNE)
- **ICI 200355**
- Anesthetic (e.g., ketamine/xylazine)
- Intratracheal instillation device

Procedure:

- Anesthetize the hamsters.
- Administer **ICI 200355** or vehicle control via the desired route (e.g., intratracheal, aerosol, or subcutaneous).
- After a specified pretreatment time, instill a single dose of HNE (e.g., 200 µg in saline) intratracheally.
- At a predetermined time point post-HNE instillation (e.g., 4 hours), euthanize the animals.
- Perform bronchoalveolar lavage (BAL) and/or collect lung tissue for analysis.

2. Assessment of Lung Injury

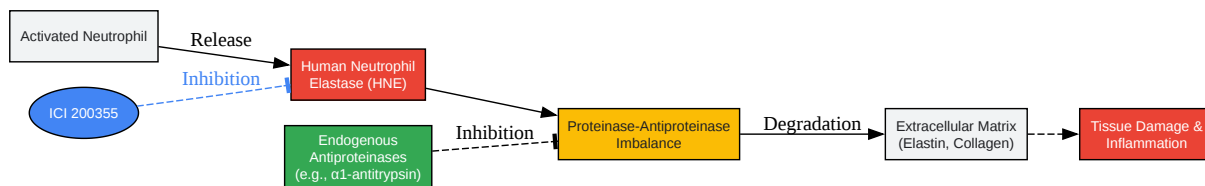
a) Bronchoalveolar Lavage (BAL) Analysis:

- Protocol:
 - Cannulate the trachea of the euthanized animal.
 - Instill a known volume of sterile saline into the lungs and gently aspirate.
 - Repeat the process 3-5 times, pooling the recovered fluid.
 - Centrifuge the BAL fluid to pellet the cells.
- Endpoints:
 - Total and differential cell counts: Determine the number of neutrophils and other inflammatory cells.
 - Total protein concentration: Measure using a standard protein assay (e.g., Bradford or BCA) as an indicator of alveolar-capillary barrier permeability.
 - Hemoglobin concentration: As an indicator of hemorrhage.

b) Lung Myeloperoxidase (MPO) Assay:

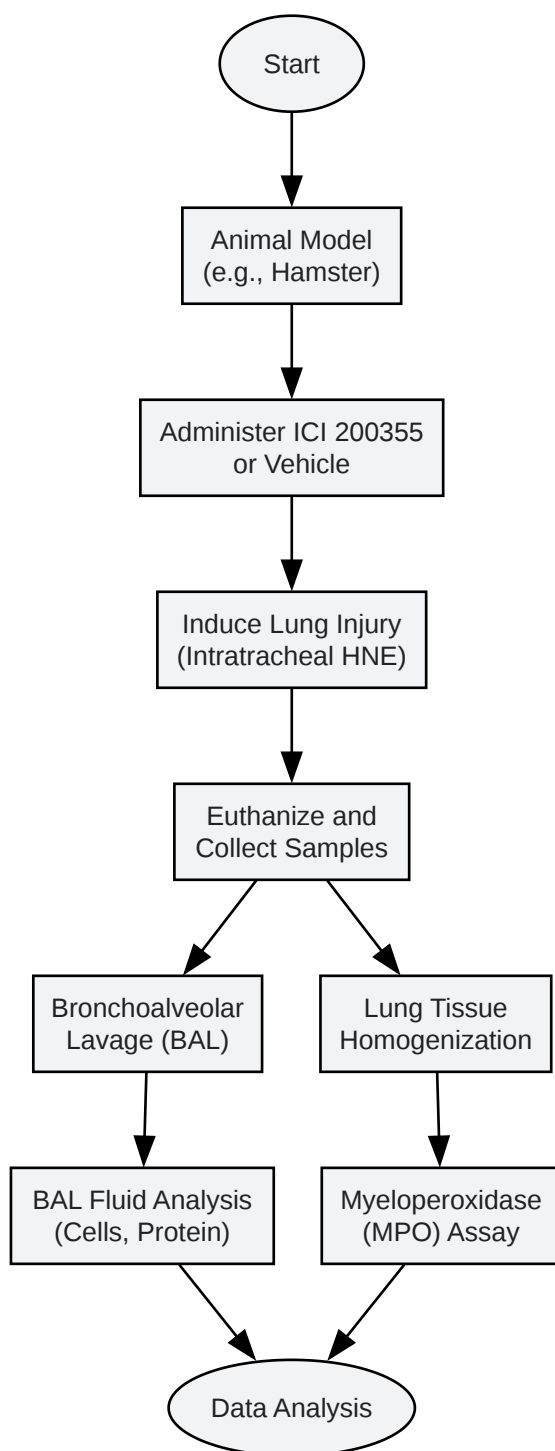
- Protocol:
 - Homogenize a weighed portion of lung tissue in a suitable buffer.
 - Centrifuge the homogenate and discard the supernatant.
 - Resuspend the pellet in a buffer containing a detergent (e.g., hexadecyltrimethylammonium bromide) to release MPO from neutrophils.
 - Freeze-thaw and sonicate the sample to ensure complete cell lysis.
 - Centrifuge and collect the supernatant.
 - Measure MPO activity in the supernatant using a colorimetric assay with a suitable substrate (e.g., o-dianisidine dihydrochloride and hydrogen peroxide).
- Endpoint: MPO activity is directly proportional to the number of neutrophils in the lung tissue.

Visualizations



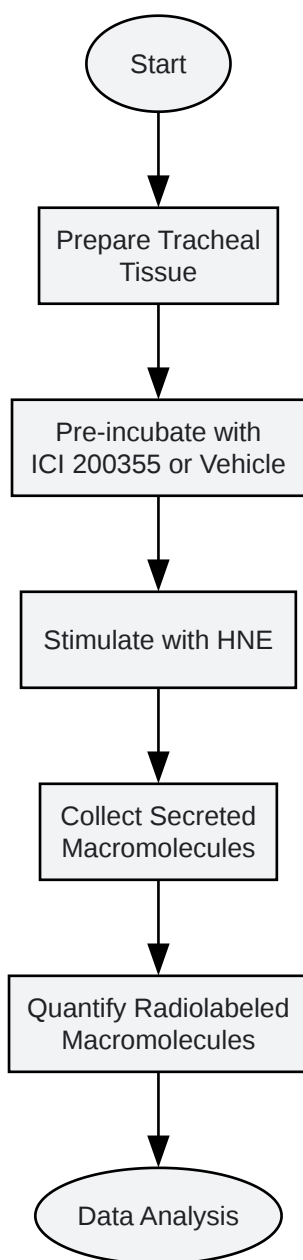
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Caption: Role of **ICI 200355** in restoring proteinase-antiproteinase balance.



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Caption: Workflow for in vivo evaluation of **ICI 200355**.



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Caption: Workflow for in vitro HNE-induced secretion assay.

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